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molecular formula C13H12N4O B8291166 N-(2-azidoethyl)-2-naphthamide

N-(2-azidoethyl)-2-naphthamide

Cat. No. B8291166
M. Wt: 240.26 g/mol
InChI Key: PIQAHVRBLTULNB-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 2-naphthoyl chloride (0.237 g, 1.24 mmol) was reacted with 2-azidoethanamine (0.107 g, 1.24 mmol) and triethylamine (0.252 g, 2.49 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-2-naphthamide (0.234 g, 77%). 1H NMR (300 MHz, CDCl3) δ 8.69 (s, 1H), δ 7.84 (m, 4H), δ 7.50 (m, 2H), 6.97 (t, 1H), δ 3.68 (q, 2H), 3.56 (t, 2H) ppm; 13C NMR (75 MHz, CDCl3) δ 168.3, 135.1, 132.8, 131.5, 129.2, 128.8, 128.0, 127.9, 127.1, 123.8, 51.2, 39.8 ppm; HRMS (ESI) calcd for C13H12N4O (M+) 240.1011, found 240.1007.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step Two
Quantity
0.252 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]CCC)=[N+:2]=[N-:3].C1C2C(=CC=CC=2)C=CC=1C(Cl)=O.N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:7]([C:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=1)=[O:21])=[N+:2]=[N-:3]

Inputs

Step One
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
Name
Quantity
0.237 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Step Two
Name
Quantity
0.107 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN
Name
Quantity
0.252 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCNC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.234 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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